molecular formula C19H19N5O3S2 B2587421 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892734-48-4

3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No. B2587421
CAS RN: 892734-48-4
M. Wt: 429.51
InChI Key: OIHHDPHZIFJTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C19H19N5O3S2 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is substituted with a (3,4-dimethylphenyl)sulfonyl group and a morpholin-4-yl group . The molecular weight of the compound is 429.51 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.51 g/mol . Other physical and chemical properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are 5.5, 1, 7, and 6 respectively .

Scientific Research Applications

Synthesis and Biological Study

Research has explored the synthesis of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, focusing on their potency and selectivity as serotonin 5-HT6 receptor antagonists. These compounds have been evaluated for their 5-HT6 receptor binding affinity and ability to inhibit the functional cellular responses to serotonin, indicating their potential for treating disorders related to the serotonin system without discussing specific drug applications or dosages (Ivachtchenko et al., 2010).

Synthetic Utility and Preparation Techniques

The utility of heteroaromatic azido compounds in the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been demonstrated through reactions involving active methylene nitriles and 3-azido-2-substituted thiophenes. This highlights a methodological approach to synthesizing complex molecules that could be adapted for the compound (Westerlund, 1980).

Regioselective Synthesis and Computational Studies

Studies have also delved into the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and others incorporating the phenylsulfonyl moiety. These research efforts involve both traditional synthesis methods and microwave irradiation, complemented by theoretical ab initio quantum chemical calculations to understand the mechanisms and optimize the reactions (Salem et al., 2015).

Antimicrobial Activity of Synthesized Derivatives

The antimicrobial activities of synthesized pyrimidine-triazole derivatives have been investigated, showing efficacy against selected bacterial and fungal strains. This research provides insights into the potential applications of these compounds in antimicrobial treatments, again avoiding specifics on drug use and side effects (Majithiya & Bheshdadia, 2022).

Future Directions

The future research directions for this compound could involve further investigation into its biological activities and potential applications. The optimization of its physicochemical properties could also be a focus of future studies .

properties

IUPAC Name

4-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-12-3-4-14(11-13(12)2)29(25,26)19-18-20-17(23-6-8-27-9-7-23)16-15(5-10-28-16)24(18)22-21-19/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHHDPHZIFJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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